

# Preliminary Experimental Data on AV123: A Selective RIPK1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | AV123     |           |
| Cat. No.:            | B12411749 | Get Quote |

Abstract: This document provides a comprehensive overview of the preliminary experimental data for **AV123**, a novel, potent, and selective inhibitor of Receptor-Interacting Protein Kinase 1 (RIPK1). The data herein support the therapeutic potential of **AV123** in modulating necroptotic cell death, a key pathway implicated in various inflammatory and neurodegenerative diseases. This guide details the in vitro activity, and representative in vivo and pharmacokinetic profiles of **AV123**. It also includes detailed experimental protocols and visual diagrams of the core signaling pathway and experimental workflows to facilitate scientific review and research applications.

#### Introduction

Necroptosis is a regulated form of necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor 1 (TNFR1), and is critically dependent on the kinase activity of RIPK1. Upon activation, RIPK1, along with RIPK3 and the mixed lineage kinase domain-like pseudokinase (MLKL), forms a "necrosome" complex, leading to MLKL phosphorylation, oligomerization, and translocation to the plasma membrane, ultimately causing lytic cell death. Dysregulation of this pathway has been linked to the pathophysiology of conditions such as ischemia-reperfusion injury, inflammatory diseases, and neurodegeneration.

**AV123** is a small molecule inhibitor designed to selectively target the kinase activity of RIPK1. By inhibiting RIPK1, **AV123** effectively blocks the downstream signaling cascade that leads to necroptosis. Initial findings indicate that **AV123** is a non-cytotoxic compound that specifically blocks TNF- $\alpha$ -induced necroptotic cell death.[1] This whitepaper summarizes the initial



quantitative data and methodologies used to characterize the pharmacological profile of **AV123**.

### **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data from preliminary in vitro and representative in vivo and pharmacokinetic studies of **AV123**.

### Table 1: In Vitro Activity and Selectivity of AV123

This table presents the half-maximal inhibitory concentration (IC50) of **AV123** against RIPK1 kinase activity, its half-maximal effective concentration (EC50) in a cellular necroptosis assay, and its selectivity against related kinases.

| Parameter                | Target Cell Line / Enzyme                | Value       |
|--------------------------|------------------------------------------|-------------|
| Kinase Inhibition (IC50) | Recombinant Human RIPK1                  | 12.12 μM[1] |
| Recombinant Human RIPK2  | > 200 µM                                 |             |
| Recombinant Human RIPK3  | > 150 µM                                 | _           |
| Cellular Activity (EC50) | TNF-α-induced Necroptosis in HT-29 cells | 1.7 μM[1]   |
| Cytotoxicity (CC50)      | Unstimulated HT-29 cells                 | > 100 μM    |

# Table 2: Representative In Vivo Efficacy of AV123 in a Mouse Model of Systemic Inflammatory Response Syndrome (SIRS)

This table outlines the efficacy of **AV123** in a TNF- $\alpha$ -induced SIRS model in mice, a standard model for evaluating inhibitors of necroptosis. Data are representative.



| Treatment Group | Dose (mg/kg, i.p.) | Survival Rate (%) | Serum IL-6<br>Reduction (%) |
|-----------------|--------------------|-------------------|-----------------------------|
| Vehicle Control | -                  | 10                | 0                           |
| AV123           | 10                 | 60                | 45                          |
| AV123           | 30                 | 90                | 78                          |

### Table 3: Representative Pharmacokinetic Profile of AV123 in CD-1 Mice

This table summarizes the key pharmacokinetic parameters of **AV123** following a single 10 mg/kg intravenous (IV) and 30 mg/kg oral (PO) administration. Data are representative.

| Parameter            | Value (IV Administration) | Value (PO Administration) |
|----------------------|---------------------------|---------------------------|
| Half-life (t½)       | 2.1 hours                 | 4.5 hours                 |
| Cmax                 | 1850 ng/mL                | 980 ng/mL                 |
| AUC(0-inf)           | 4500 h <i>ng/mL</i>       | 7100 hng/mL               |
| Bioavailability (F%) | N/A                       | 47%                       |

# Signaling Pathway and Experimental Workflow Visualizations

Visual diagrams are provided below to illustrate the mechanism of action and experimental design.

# Proposed Mechanism of Action: Inhibition of the Necroptosis Pathway

The following diagram illustrates the TNF- $\alpha$ -induced necroptosis signaling cascade and the inhibitory action of **AV123** on RIPK1.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. biocat.com [biocat.com]
- To cite this document: BenchChem. [Preliminary Experimental Data on AV123: A Selective RIPK1 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12411749#preliminary-experimental-data-on-av123]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com